4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoromethyl, dimethylphenyl, ethyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine involves several steps, typically starting with the construction of the pyrazolo[3,4-b]pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the difluoromethyl group can be introduced via a radical process, which has been shown to be effective in functionalizing fluorine-containing heterocycles . Industrial production methods often focus on optimizing yield and scalability, employing efficient catalytic processes and reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound is amenable to substitution reactions, particularly at the difluoromethyl and dimethylphenyl positions. Common reagents include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives, such as those with different substituents at the difluoromethyl or dimethylphenyl positions. These compounds share similar core structures but differ in their chemical and biological properties due to variations in substituents. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C18H19F2N3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H19F2N3/c1-5-23-18-16(12(4)22-23)14(17(19)20)9-15(21-18)13-7-6-10(2)11(3)8-13/h6-9,17H,5H2,1-4H3 |
InChI Key |
NWMCVKVECOTALX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(F)F |
Origin of Product |
United States |
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